molecular formula C20H26N4O4S B15019191 2-{[N-(dimethylsulfamoyl)-N-phenylglycyl]amino}-N-(propan-2-yl)benzamide

2-{[N-(dimethylsulfamoyl)-N-phenylglycyl]amino}-N-(propan-2-yl)benzamide

Cat. No.: B15019191
M. Wt: 418.5 g/mol
InChI Key: SYQRMWFLDOFEDO-UHFFFAOYSA-N
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Description

2-{[N-(dimethylsulfamoyl)-N-phenylglycyl]amino}-N-(propan-2-yl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzamide core substituted with a dimethylsulfamoyl group, a phenylglycyl moiety, and an isopropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[N-(dimethylsulfamoyl)-N-phenylglycyl]amino}-N-(propan-2-yl)benzamide typically involves multiple steps. One common method includes the reaction of N-(dimethylsulfamoyl)-N-phenylglycine with isopropylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods. For instance, the use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, the reaction conditions can be optimized to minimize the use of hazardous solvents and reagents, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-{[N-(dimethylsulfamoyl)-N-phenylglycyl]amino}-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{[N-(dimethylsulfamoyl)-N-phenylglycyl]amino}-N-(propan-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or bacterial infections.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[N-(dimethylsulfamoyl)-N-phenylglycyl]amino}-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • N-(dimethylsulfamoyl)-N-phenylglycine
  • N-(propan-2-yl)benzamide
  • N-phenylglycylamine

Uniqueness

2-{[N-(dimethylsulfamoyl)-N-phenylglycyl]amino}-N-(propan-2-yl)benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or bioactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C20H26N4O4S

Molecular Weight

418.5 g/mol

IUPAC Name

2-[[2-[N-(dimethylsulfamoyl)anilino]acetyl]amino]-N-propan-2-ylbenzamide

InChI

InChI=1S/C20H26N4O4S/c1-15(2)21-20(26)17-12-8-9-13-18(17)22-19(25)14-24(29(27,28)23(3)4)16-10-6-5-7-11-16/h5-13,15H,14H2,1-4H3,(H,21,26)(H,22,25)

InChI Key

SYQRMWFLDOFEDO-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)N(C)C

Origin of Product

United States

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